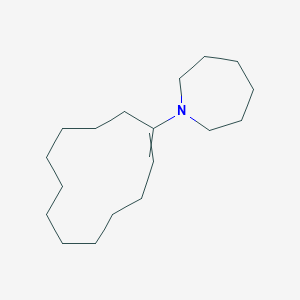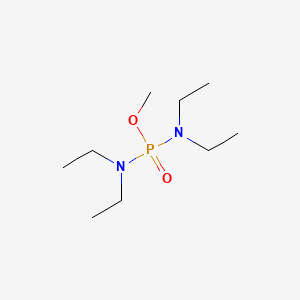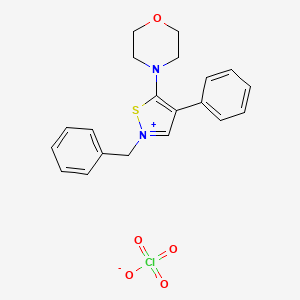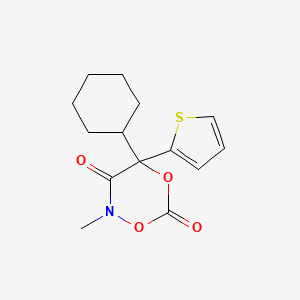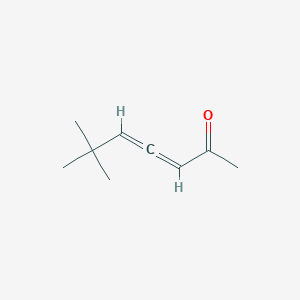![molecular formula C15H19NO5 B14354994 3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate CAS No. 94092-15-6](/img/structure/B14354994.png)
3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its complex structure, which includes an acetyl group, a methylamino group, and an acetyloxy group attached to a phenyl ring.
Métodos De Preparación
The synthesis of 3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate can be achieved through various synthetic routes. One common method involves the reaction of phenol with acetic anhydride or acetyl chloride to form phenyl acetate . This intermediate can then undergo further reactions to introduce the acetyl(methyl)amino and acetyloxy groups. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or acetyloxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Aplicaciones Científicas De Investigación
3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The acetyl(methyl)amino group can interact with enzymes and receptors, modulating their activity. The acetyloxy group can undergo hydrolysis to release acetic acid, which can further participate in biochemical reactions. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparación Con Compuestos Similares
3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate can be compared with other similar compounds, such as:
Phenyl acetate: A simpler ester with similar odor properties but lacking the additional functional groups.
Ethyl acetoacetate: Another ester used in organic synthesis with different reactivity and applications.
Methyl acetate: A common ester with a simpler structure and different industrial uses. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
94092-15-6 |
|---|---|
Fórmula molecular |
C15H19NO5 |
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
[3-[2-[acetyl(methyl)amino]-1-acetyloxyethyl]phenyl] acetate |
InChI |
InChI=1S/C15H19NO5/c1-10(17)16(4)9-15(21-12(3)19)13-6-5-7-14(8-13)20-11(2)18/h5-8,15H,9H2,1-4H3 |
Clave InChI |
UPZNAGSETNPWGG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)CC(C1=CC(=CC=C1)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14354913.png)
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)
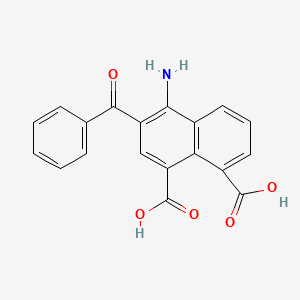
![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
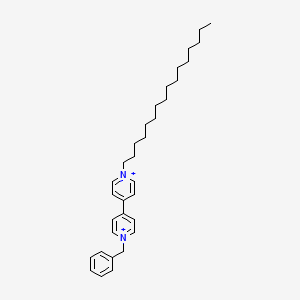
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
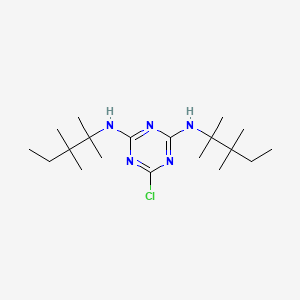
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
